3-Bromo-2-ethoxybenzoic acid
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Overview
Description
3-Bromo-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-ethoxybenzoic acid can be synthesized through several methods. One common method involves the bromination of 2-ethoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-2-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxybenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-3-ethoxybenzoic acid: Bromine and ethoxy groups are positioned differently on the benzene ring.
3-Chloro-2-ethoxybenzoic acid: Chlorine atom replaces the bromine atom.
Uniqueness
3-Bromo-2-ethoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and ethoxy groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-bromo-2-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAFUEVISDSIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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